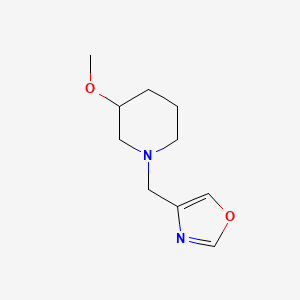

4-((3-Methoxypiperidin-1-yl)methyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((3-Methoxypiperidin-1-yl)methyl)oxazole” is a compound that belongs to the class of organic compounds known as oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

Oxazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another method involves the reaction of β-hydroxy amides using Deoxo-Fluor® .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazoles have been found to play a major role in many important chemical reactions, both as intermediates and as final products . They are also used as intermediates for the synthesis of new chemical entities in medicinal chemistry .Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . More specific physical and chemical properties for “4-((3-Methoxypiperidin-1-yl)methyl)oxazole” were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-((3-Methoxypiperidin-1-yl)methyl)oxazole: is a valuable precursor in the synthesis of heterocyclic compounds , which are a core part of many pharmaceuticals and agrochemicals. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is particularly significant due to its presence in numerous biologically active molecules .

Development of New Pharmaceuticals

The compound can be used to create new pharmaceuticals, especially as a scaffold for the development of drugs with potential antibacterial , antifungal , and anticancer properties. Its structure is conducive to modification, allowing chemists to derive a variety of analogs for drug screening .

Agricultural Chemical Research

In agriculture, 4-((3-Methoxypiperidin-1-yl)methyl)oxazole derivatives may be explored for their potential use as pesticides or herbicides . The oxazole ring’s versatility makes it a candidate for creating compounds that can disrupt the life cycle of pests and weeds .

Material Science

This compound could also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The oxazole moiety can contribute to the photophysical properties required for these applications .

Organic Synthesis Methodology

It serves as a building block in organic synthesis, aiding in the development of new synthetic methodologies. For instance, it can be involved in cycloaddition reactions to form more complex molecules, which is a fundamental process in synthetic organic chemistry .

Biochemical Research

Lastly, 4-((3-Methoxypiperidin-1-yl)methyl)oxazole can be utilized in biochemical research to study enzyme inhibition . It might mimic the transition state of enzymatic reactions or bind to active sites, thus helping in the design of enzyme inhibitors .

Mecanismo De Acción

Target of Action

It is known that oxazole derivatives have been studied for their biological activities, which include anti-covid-19, anticancer, antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .

Mode of Action

It is known that the efficacy of oxazole-based derivatives as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry has enhanced worldwide .

Biochemical Pathways

It is known that oxazole derivatives have shown various antimicrobial activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It is known that oxazole derivatives have shown various antimicrobial activities, suggesting that they may have a broad range of molecular and cellular effects .

Safety and Hazards

While specific safety data for “4-((3-Methoxypiperidin-1-yl)methyl)oxazole” was not found, oxazole in general is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and may cause respiratory irritation .

Direcciones Futuras

The use of oxazoles as intermediates, catalytic ligands, and pharmaceutical building blocks has vastly increased . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that “4-((3-Methoxypiperidin-1-yl)methyl)oxazole” and similar compounds may have potential for future research and development in medicinal chemistry.

Propiedades

IUPAC Name |

4-[(3-methoxypiperidin-1-yl)methyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-13-10-3-2-4-12(6-10)5-9-7-14-8-11-9/h7-8,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUJLXYHDYNUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)CC2=COC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Methoxypiperidin-1-yl)methyl)oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591726.png)

![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2591733.png)

![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)

![[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B2591735.png)

![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2591739.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2591740.png)

![N-benzyl-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2591742.png)

![Methyl 2-{8-[4-(ethoxycarbonyl)phenyl]-1-methyl-2,4-dioxo-1,3,5-trihydroimidaz olidino[1,2-h]purin-3-yl}acetate](/img/structure/B2591745.png)

![2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one](/img/structure/B2591748.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2591749.png)